Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-
Brand Name: Vulcanchem
CAS No.: 81898-35-3
VCID: VC18944234
InChI: InChI=1S/C6H10N8O4/c15-7-11-1-2-12(8-16)6-5(11)13(9-17)3-4-14(6)10-18/h5-6H,1-4H2
SMILES:
Molecular Formula: C6H10N8O4
Molecular Weight: 258.20 g/mol

Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-

CAS No.: 81898-35-3

Cat. No.: VC18944234

Molecular Formula: C6H10N8O4

Molecular Weight: 258.20 g/mol

* For research use only. Not for human or veterinary use.

Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- - 81898-35-3

Specification

CAS No. 81898-35-3
Molecular Formula C6H10N8O4
Molecular Weight 258.20 g/mol
IUPAC Name 1,4,5,8-tetranitroso-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazine
Standard InChI InChI=1S/C6H10N8O4/c15-7-11-1-2-12(8-16)6-5(11)13(9-17)3-4-14(6)10-18/h5-6H,1-4H2
Standard InChI Key VEYWUVHJFGHNOC-UHFFFAOYSA-N
Canonical SMILES C1CN(C2C(N1N=O)N(CCN2N=O)N=O)N=O

Introduction

Structural Characteristics and Molecular Identity

Core Skeletal Framework

The molecular backbone consists of a decahydro-pyrazino[2,3-b]pyrazine system, featuring two fused pyrazine rings in a bicyclic arrangement . The trans-configuration denotes the spatial orientation of substituents across the ring system, with nitroso groups positioned at the 1,4,5,8 positions. This stereochemistry is critical to its reactivity and physical properties, as the trans arrangement minimizes steric hindrance between adjacent nitroso groups.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number81898-35-3
Molecular FormulaC₆H₁₀N₈O₄
Molecular Weight282.21 g/mol
IUPAC Nametrans-Decahydro-1,4,5,8-tetranitroso-pyrazino[2,3-b]pyrazine
Synonymous Identifiers155538-61-7; DTXSID80404845

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) studies of related tetramethyl derivatives (e.g., trans-1,4,5,8-tetramethyl-decahydro-pyrazino[2,3-b]pyrazine) reveal distinct proton environments attributable to the rigid bicyclic framework . For the nitroso derivative, characteristic N=O stretching vibrations are observed in the infrared (IR) spectrum near 1500–1600 cm⁻¹, while UV-Vis absorption bands at 250–300 nm indicate π→π* transitions within the conjugated nitroso-pyrazine system.

Synthesis and Reaction Pathways

Nitrosation of Precursors

The primary synthesis route involves nitrosation of a decahydro-pyrazino[2,3-b]pyrazine precursor using nitrous acid (HNO₂) or nitrosonium salts (e.g., NO⁺BF₄⁻) under acidic conditions. Key parameters include:

  • Temperature: 0–5°C to prevent premature decomposition of reactive intermediates.

  • Solvent: Polar aprotic solvents like dichloromethane or acetonitrile enhance nitroso group incorporation.

  • Stoichiometry: A fourfold excess of nitrosating agent ensures complete substitution at all four positions.

Byproduct Formation and Yield Optimization

Competing side reactions include over-nitrosation (leading to unstable N-nitroso derivatives) and ring-opening processes under strongly acidic conditions. Yield optimization (typically 60–75%) requires precise pH control (pH 3–4) and slow addition of the nitrosating agent. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures isolates the trans-isomer preferentially due to its lower solubility.

Chemical Reactivity and Functional Group Transformations

Nitroso Group Reactivity

The four nitroso groups serve as sites for nucleophilic attack, redox reactions, and coordination chemistry:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitroso groups to hydroxylamines (-NHOH), while stronger reductants like LiAlH₄ yield amine (-NH₂) derivatives .

  • Oxidation: Reaction with peroxides forms nitroxyl radicals, which exhibit stability due to delocalization across the pyrazine rings.

  • Coordination Chemistry: The compound acts as a polydentate ligand, binding transition metals (e.g., Cu²⁺, Fe³⁺) through nitrogen and oxygen atoms .

Ring-Opening Reactions

Under alkaline conditions (pH >10), the bicyclic system undergoes hydrolytic ring opening to form linear polyamines. For example, treatment with aqueous NaOH generates a mixture of 1,2-diaminoethane and nitrosamine derivatives .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting PointDecomposes >150°C
SolubilitySlightly soluble in polar solvents (DMSO, DMF); insoluble in water
Density1.68 g/cm³ (estimated)
StabilitySensitive to light and moisture; store under inert gas

Thermogravimetric analysis (TGA) shows a two-stage decomposition profile:

  • 150–200°C: Loss of nitroso groups as NOₓ gases.

  • 250–300°C: Pyrolysis of the carbon-nitrogen framework.

Applications in Advanced Materials

Energetic Materials

The high nitrogen content (39.7% by mass) and exothermic decomposition make this compound a candidate for explosives and propellants . Its oxygen balance (-49.2%) is superior to traditional nitroaromatics like TNT (-74%), suggesting potential as a less polluting energetic material .

Coordination Polymers

Metal-organic frameworks (MOFs) incorporating this ligand exhibit high porosity and thermal stability. For instance, Cu(II)-based MOFs show BET surface areas exceeding 1000 m²/g, suitable for gas storage applications .

Biomedical Research

Nitroso derivatives are investigated for nitric oxide (NO) donor capabilities in cardiovascular therapeutics. In vitro studies demonstrate slow NO release under physiological conditions (t₁/₂ ≈ 4–6 hours).

Hazard ClassCategoryPrecautionary MeasuresSource
Acute Oral ToxicityCategory 3Avoid ingestion; use PPE
Serious Eye DamageCategory 1Wear safety goggles

Material Safety Data Sheet (MSDS) recommendations include:

  • Storage: In amber glass bottles under argon at -20°C .

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

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